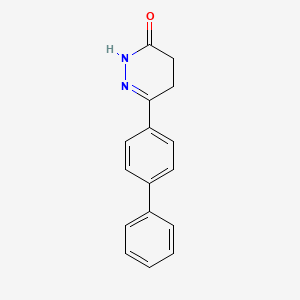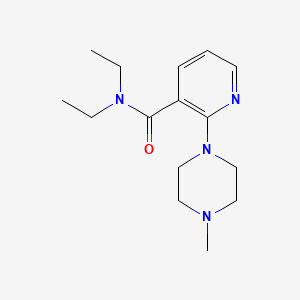
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- is a complex organic compound with a unique structure that includes a pyridine ring, a carboxamide group, and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- typically involves the reaction of pyridine-3-carboxylic acid with N,N-diethyl-4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the carboxamide bond . The reaction mixture is refluxed under a nitrogen atmosphere to ensure the complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways . The piperazine moiety plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-3-pyridinecarboxamide: Similar structure but lacks the piperazine moiety.
Nicotinamide: Contains a pyridine ring and carboxamide group but differs in the substituents.
N,N-Dimethyl-3-pyridinecarboxamide: Similar to the title compound but with different alkyl groups on the nitrogen atoms.
Uniqueness
3-Pyridinecarboxamide, N,N-diethyl-2-(4-methyl-1-piperazinyl)- is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various research applications .
Propriétés
Numéro CAS |
52943-18-7 |
|---|---|
Formule moléculaire |
C15H24N4O |
Poids moléculaire |
276.38 g/mol |
Nom IUPAC |
N,N-diethyl-2-(4-methylpiperazin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H24N4O/c1-4-18(5-2)15(20)13-7-6-8-16-14(13)19-11-9-17(3)10-12-19/h6-8H,4-5,9-12H2,1-3H3 |
Clé InChI |
BRTXDJBLDBQLKA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)C1=C(N=CC=C1)N2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






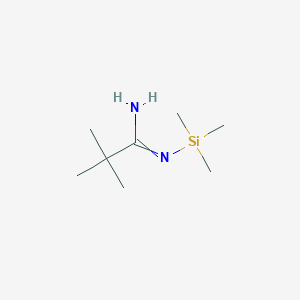
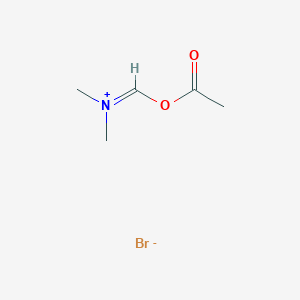
![3-Pyridinesulfonamide, 2-[(2,4-dichlorophenyl)amino]-](/img/structure/B14644261.png)
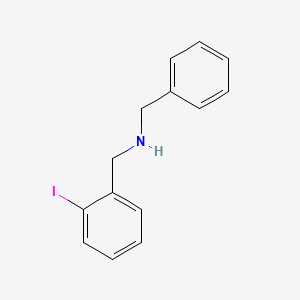
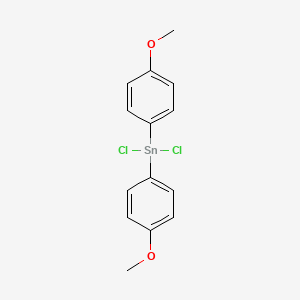

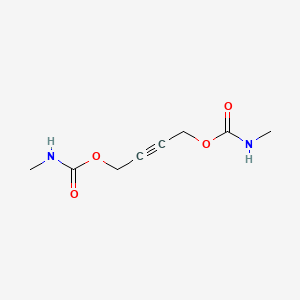
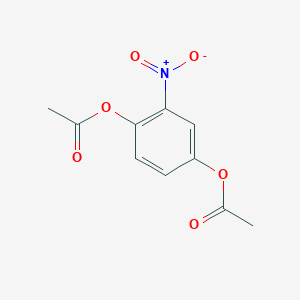
methanone](/img/structure/B14644315.png)
